molecular formula C5H12ClNO2 B1468352 O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride CAS No. 854382-86-8

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride

Cat. No. B1468352
CAS RN: 854382-86-8
M. Wt: 153.61 g/mol
InChI Key: IGUHKKFIPFWTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as O-(3-aminopropyl)-oxime hydrochloride or OPAH, and it is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Chemical Synthesis

“O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride” is used in chemical synthesis . It’s a compound with a molecular weight of 153.61 . It’s often used in reactions that require a hydroxylamine equivalent .

O-Arylation

This compound can be used in Pd-catalyzed O-arylation with aryl chlorides, bromides, and iodides . This reaction allows access to O-arylhydroxylamines that would be difficult to prepare .

Preparation of O-Substituted Hydroxylamines

It can be used in the direct preparation of O-substituted hydroxylamines from alcohols . This is achieved by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .

Production of Chiral Carbonyl β-Oxime Ethers

“O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride” can be used in the production of chiral carbonyl β-oxime ethers . These ethers can be reduced to the corresponding 1,3-diols in high yields .

Allylic Substitutions

The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines .

Production of Branched Hydroxylamines

Branched hydroxylamines were observed in iridium-catalyzed reactions . This suggests that “O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride” could potentially be used in the production of branched hydroxylamines .

properties

IUPAC Name

O-(oxolan-3-ylmethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-8-4-5-1-2-7-3-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUHKKFIPFWTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(oxolan-3-ylmethyl)hydroxylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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